3-Methoxy-4-cyclopropylbromobenzene
Overview
Description
3-Methoxy-4-cyclopropylbromobenzene: is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom is substituted at the fourth position, a methoxy group at the third position, and a cyclopropyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-Methoxybenzene: The synthesis of 3-Methoxy-4-cyclopropylbromobenzene can start with the bromination of 3-methoxybenzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the methoxy group.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropyl chloride (C3H5Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methoxy-4-cyclopropylbromobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 3-Methoxy-4-cyclopropylphenol (if OH- is the nucleophile).
Oxidation: 3-Methoxy-4-cyclopropylbenzaldehyde.
Reduction: 3-Methoxy-4-cyclopropylbenzene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Methoxy-4-cyclopropylbromobenzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound can be used in the study of structure-activity relationships (SAR) to understand how modifications to the benzene ring affect biological activity.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-cyclopropylbromobenzene would depend on its specific application. For instance, in pharmacological studies, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The methoxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methoxy-4-bromobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbromobenzene: Lacks the methoxy group, affecting its electronic properties.
3-Methoxy-4-chlorobenzene: Substitutes chlorine for bromine, altering its reactivity and interactions.
Uniqueness: 3-Methoxy-4-cyclopropylbromobenzene is unique due to the presence of both the methoxy and cyclopropyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVXGIIZQDRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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